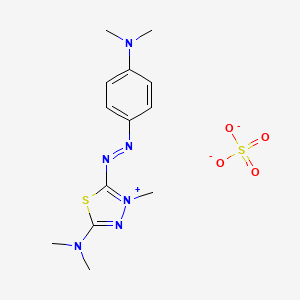

Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate

Description

Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups, an azo linkage, and a thiadiazolium ring, making it a subject of interest in various fields of scientific research.

Properties

CAS No. |

85187-77-5 |

|---|---|

Molecular Formula |

C13H19N6O4S2- |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

5-[[4-(dimethylamino)phenyl]diazenyl]-N,N,4-trimethyl-1,3,4-thiadiazol-4-ium-2-amine;sulfate |

InChI |

InChI=1S/C13H19N6S.H2O4S/c1-17(2)11-8-6-10(7-9-11)14-15-12-19(5)16-13(20-12)18(3)4;1-5(2,3)4/h6-9H,1-5H3;(H2,1,2,3,4)/q+1;/p-2 |

InChI Key |

BWDQQBPXQHKHQA-UHFFFAOYSA-L |

Canonical SMILES |

C[N+]1=C(SC(=N1)N(C)C)N=NC2=CC=C(C=C2)N(C)C.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, followed by coupling with a dimethylamino-substituted aromatic compound. The thiadiazolium ring is then introduced through cyclization reactions under controlled conditions. The final product is obtained by treating the intermediate with sulphuric acid to form the sulphate salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate has a wide range of applications in scientific research:

Chemistry: Used as a dye and in the study of azo compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate involves its interaction with molecular targets through its azo linkage and dimethylamino groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes. The compound’s unique structure allows it to engage in specific binding with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

- Bis(4-(dimethylamino)phenyl)squaraine

- N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea

- 5-((4-(dimethylamino)phenyl)imino)-8(5H)-quinolinone

Uniqueness

Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate stands out due to its combination of an azo linkage, multiple dimethylamino groups, and a thiadiazolium ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Biological Activity

Bis(5-(dimethylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate is a synthetic compound belonging to the class of thiadiazoles and azo compounds. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiparasitic properties. This article aims to provide an overview of its biological activity based on diverse research findings.

- Molecular Formula : C18H30N6O4S

- Molecular Weight : 458.5986 g/mol

- CAS Number : 83930-06-7

- Structure : The compound features a thiadiazole ring substituted with dimethylamino and azo groups, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- Study Findings : A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines have revealed:

- Mechanism of Action : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

Antiparasitic Activity

Another area of research focuses on the antiparasitic effects of the compound. It has shown promising results against protozoan parasites:

- Efficacy : In vitro assays indicated that it effectively inhibits the growth of Leishmania donovani, the causative agent of leishmaniasis.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity of this compound.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound exhibited a significant zone of inhibition against both Gram-positive and Gram-negative bacteria.

-

Anticancer Mechanism Investigation

- Objective : To explore the apoptotic effects on HeLa cells.

- Methodology : Flow cytometry was used to analyze cell cycle distribution and apoptosis markers.

- Results : Increased sub-G1 population indicated apoptosis induction, confirming its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.